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molecular formula C15H15BrClN B8396527 (R)-N-(3-bromo-4-chlorobenzyl)-1-phenylethanamine

(R)-N-(3-bromo-4-chlorobenzyl)-1-phenylethanamine

Cat. No. B8396527
M. Wt: 324.64 g/mol
InChI Key: SAKDCESXMHKYSV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(NC(=O)c1ccc(Cl)c(Br)c1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BH3:20].[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][CH:8]([CH3:9])[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:16][cH:17][c:18]1[Cl:19]>>[Br:1][c:2]1[cH:3][c:4]([CH2:5][NH:7][CH:8]([CH3:9])[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:16][cH:17][c:18]1[Cl:19]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
B
Name
CC(NC(=O)c1ccc(Cl)c(Br)c1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(NC(=O)c1ccc(Cl)c(Br)c1)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CC(NCc1ccc(Cl)c(Br)c1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(NC(=O)c1ccc(Cl)c(Br)c1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BH3:20].[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[NH:7][CH:8]([CH3:9])[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:16][cH:17][c:18]1[Cl:19]>>[Br:1][c:2]1[cH:3][c:4]([CH2:5][NH:7][CH:8]([CH3:9])[c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:16][cH:17][c:18]1[Cl:19]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
B
Name
CC(NC(=O)c1ccc(Cl)c(Br)c1)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(NC(=O)c1ccc(Cl)c(Br)c1)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CC(NCc1ccc(Cl)c(Br)c1)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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